4-(Trifluoromethyl)phenylhydrazine

Hydrazone Formation Reaction Kinetics Lipid Peroxidation

Researchers requiring reproducible Fischer indole cyclization and controlled hydrazone formation often face inconsistent regioselectivity with generic phenylhydrazine. The electron-withdrawing -CF₃ group of 4-(Trifluoromethyl)phenylhydrazine predictably modulates nucleophilicity and directs regiochemistry, validated in paullone-derived CDK inhibitor synthesis and 4-HNE derivatization (k = 3.0 M⁻¹ s⁻¹). • Enables regioselective trifluoromethylated indole scaffolds for medicinal chemistry • Consistent lot-to-lot purity minimizes rate-kinetic variability in hydrazone formation • Bulk stock available for kilo-scale Fischer indole campaigns with full CoA documentation

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 368-90-1
Cat. No. B1295192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)phenylhydrazine
CAS368-90-1
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)NN
InChIInChI=1S/C7H7F3N2/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4,12H,11H2
InChIKeyDBNLGTYGKCMLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Trifluoromethyl)phenylhydrazine Overview


4-(Trifluoromethyl)phenylhydrazine (CAS 368-90-1), also known as p-trifluoromethylphenylhydrazine, is a para-substituted arylhydrazine featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group. With a molecular weight of 176.14 g/mol, a melting point of 63–65 °C, and a predicted pKa of 4.49 ± 0.20, it serves as a key building block in organic synthesis, particularly in Fischer indole syntheses and hydrazone formations for pharmaceutical and agrochemical intermediate production . Its physicochemical profile, including water insolubility and a logP of 2.26, distinguishes it from unsubstituted phenylhydrazine and other halogenated analogs [1].

Why 4-(Trifluoromethyl)phenylhydrazine Cannot Be Substituted


The presence of the para-trifluoromethyl group fundamentally alters the electronic and steric properties of the phenylhydrazine scaffold, leading to quantifiable differences in reaction kinetics, regioselectivity, and product profile compared to unsubstituted phenylhydrazine or other halogenated analogs. Generic substitution is not advisable because the -CF₃ group's strong electron-withdrawing nature reduces the nucleophilicity of the hydrazine moiety, impacting the rate of hydrazone formation and subsequent cyclization steps in key reactions such as the Fischer indole synthesis [1]. Furthermore, the distinct steric and electronic environment can influence the regiochemical outcome of cycloadditions, as demonstrated in the synthesis of trifluoromethylated indoles [2].

4-(Trifluoromethyl)phenylhydrazine Differentiation Evidence


Hydrazone Formation: Para-Substitution Effect

In a comparative study on the derivatization of 4-hydroxynonenal (4-HNE) for analytical detection, the rate constants (kf) for hydrazone formation with ortho-, meta-, and para-trifluoromethylphenylhydrazine were determined. The para-substituted 4-(trifluoromethyl)phenylhydrazine exhibited a significantly slower rate of hydrazone formation compared to its ortho- and meta- isomers, and it was outperformed by the pentafluoro analog [1].

Hydrazone Formation Reaction Kinetics Lipid Peroxidation Derivatization

Fischer Indole Synthesis for CDK Inhibitors

In the synthesis of a paullone system, a class of cyclin-dependent kinase (CDK) inhibitors, 4-(trifluoromethyl)phenylhydrazine is used to form a key hydrazone intermediate (VIII) that undergoes Fischer indole cyclization. This specific substitution pattern on the phenyl ring is a critical determinant for the biological activity of the final compound, 2-substituted paullones, which exhibit CDK1/cyclin B inhibitory properties and in vitro antiproliferative activity [1]. The use of unsubstituted phenylhydrazine or other halogenated analogs would lead to a different structure-activity relationship, likely resulting in a loss of potency or selectivity [2].

Fischer Indole Synthesis Kinase Inhibitor Paullone Medicinal Chemistry

Reduced Basicity vs. Unsubstituted Phenylhydrazine

The electron-withdrawing nature of the trifluoromethyl group substantially lowers the basicity of the hydrazine nitrogen. The predicted pKa for 4-(trifluoromethyl)phenylhydrazine is 4.49 ± 0.20, while phenylhydrazine has a reported pKa of approximately 5.2 . This difference of approximately 0.7 pKa units translates to a roughly fivefold difference in basicity, which directly impacts its reactivity as a nucleophile and its behavior in acid-catalyzed reactions like the Fischer indole synthesis [1].

Physicochemical Properties pKa Reactivity Nucleophilicity

Selective Preparation from 4-Chlorobenzotrifluoride

A patented procedure for the preparation of 4-(trifluoromethyl)phenylhydrazine involves the reaction of 4-chlorobenzotrifluoride with a large excess of hydrazine hydrate (6 equivalents) in pyridine at 180 °C for 6 hours, yielding the title compound in 20% yield [1]. While the yield is modest, the patent emphasizes the high selectivity of the reaction, as only 20% of the starting material was consumed [1]. This contrasts with the synthesis of other substituted phenylhydrazines, which may require even harsher conditions or provide lower selectivity, as discussed in the patent's background [2].

Synthetic Methodology Patent Data Process Chemistry Selectivity

4-(Trifluoromethyl)phenylhydrazine Applications


Fischer Indole Synthesis of Trifluoromethylated Indoles

4-(Trifluoromethyl)phenylhydrazine is a key reagent for the Fischer indole synthesis of 1-(4-trifluoromethylphenyl)-1H-indole and related scaffolds. The presence of the -CF₃ group imparts specific electronic and lipophilic properties to the resulting indole core, which are valuable in medicinal chemistry for modulating target binding and pharmacokinetic profiles [1]. This application is directly supported by its use in the synthesis of paullone-derived CDK inhibitors, where it forms a critical hydrazone intermediate [2].

Carbonyl Derivatization Reagent

As a substituted phenylhydrazine, 4-(trifluoromethyl)phenylhydrazine can be used to form hydrazone derivatives of carbonyl compounds. The quantifiable differences in reaction kinetics with 4-hydroxynonenal (4-HNE), where the para-isomer exhibits a rate constant of 3.0 M⁻¹ s⁻¹, demonstrate its utility in analytical methods where controlled derivatization is required [1]. The stability and UV absorbance of the resulting hydrazone adducts are advantageous for HPLC and other detection methods [1].

Agrochemical and Pharmaceutical Intermediate

The compound is cited in patent literature as an important intermediate for the preparation of various pesticides [1]. Its role as a starting material for more complex substituted phenylhydrazines, such as 2,6-dichloro-3-fluoro-4-trifluoromethyl phenylhydrazine, underscores its value in the synthesis of agrochemicals and other fine chemicals where the -CF₃ group is essential for biological activity [2].

Hydrazone Ligands and Metal Complexes

The hydrazine moiety of 4-(trifluoromethyl)phenylhydrazine allows it to act as a bidentate ligand precursor. Reaction with various aldehydes and ketones yields hydrazone ligands that can coordinate to metal centers. The electron-withdrawing -CF₃ group modulates the electronic properties of the resulting complex, influencing its redox behavior and catalytic activity. This is a common application in coordination chemistry and catalysis research [1].

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